molecular formula C11H13N B14244265 3-(Hex-1-YN-1-YL)pyridine CAS No. 219480-93-0

3-(Hex-1-YN-1-YL)pyridine

Cat. No.: B14244265
CAS No.: 219480-93-0
M. Wt: 159.23 g/mol
InChI Key: UYYFVVKGFWYLGM-UHFFFAOYSA-N
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Description

3-(Hex-1-YN-1-YL)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound this compound features a pyridine ring substituted at the third position with a hex-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hex-1-YN-1-YL)pyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the starting materials are usually 3-bromopyridine and hex-1-yne. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, under an inert atmosphere. The reaction solvent is typically an amine, such as triethylamine or diisopropylamine, and the reaction is conducted at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hex-1-YN-1-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation can be used.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro or halogenated pyridine derivatives.

Scientific Research Applications

3-(Hex-1-YN-1-YL)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Industry: Used in the development of new materials, such as polymers and catalysts, due to its structural properties.

Mechanism of Action

The mechanism of action of 3-(Hex-1-YN-1-YL)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

    2,6-Bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine: Similar structure with two alkyne groups substituted at the 2 and 6 positions of the pyridine ring.

    4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine: Contains a triazole ring fused to the pyridine ring.

Uniqueness: 3-(Hex-1-YN-1-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the hex-1-yn-1-yl group provides opportunities for further functionalization and exploration of new chemical spaces.

Properties

CAS No.

219480-93-0

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-hex-1-ynylpyridine

InChI

InChI=1S/C11H13N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h6,8-10H,2-4H2,1H3

InChI Key

UYYFVVKGFWYLGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CN=CC=C1

Origin of Product

United States

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